

Crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

Cat. No.: B1592106

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. The information herein is synthesized from peer-reviewed crystallographic studies to offer an in-depth understanding of its molecular architecture and its implications for materials science and drug development.

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole moiety is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.^[1] Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, dimiracetam, a nootropic drug, is based on this core structure.^[1] Furthermore, certain derivatives act as potent and selective α 1A-adrenergic receptor partial agonists.^[1] The stability and tunable nature of this fused ring system also make it a valuable component in the design of ionic liquids for applications such as electrolytes in fuel cells and batteries.^{[2][3]} A thorough understanding of the crystal structure of the parent compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, is crucial for elucidating

structure-activity relationships and for the rational design of novel derivatives with enhanced properties.

Molecular and Crystal Structure

The crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole ($C_6H_8N_2$) has been determined by single-crystal X-ray diffraction at a temperature of 100 K.^{[2][3]} The analysis reveals a monoclinic crystal system with the space group $P2_1/n$.^{[2][3]}

Molecular Conformation

The molecule consists of a planar imidazole ring fused to a non-planar pyrrolidine ring.^[2] The pyrrolidine ring adopts an envelope conformation, a feature that likely helps to alleviate torsional strain within the five-membered ring.^{[2][3]} In this conformation, the C5 atom is out of the plane formed by the other four atoms of the ring by 0.317 (2) Å.^[2] The dihedral angle between the imidazole ring and the planar portion of the pyrrolidine ring is 3.85 (9)°.^[2]

Below is a diagram illustrating the molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Caption: Molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Crystallographic Data

The key crystallographic parameters for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C ₆ H ₈ N ₂	[2][3]
Formula Weight	108.14 g/mol	[4][5]
Crystal System	Monoclinic	[2][3]
Space Group	P2 ₁ /n	[2][3]
a (Å)	7.7839 (4)	[2]
b (Å)	7.9145 (4)	[2]
c (Å)	9.0489 (5)	[2]
α (°)	90	[2]
β (°)	109.829 (2)	[2]
γ (°)	90	[2]
Volume (Å ³)	524.47 (5)	[2]
Z	4	[2]
Temperature (K)	100	[2][3]
Density (calculated) (g/cm ³)	1.369	[2]
Absorption Coefficient (mm ⁻¹)	0.09	[2]
F(000)	232	[2]

Intramolecular Geometry

Selected bond lengths and angles are presented in the following table to provide a quantitative description of the molecular geometry.

Bond	Length (Å)	Angle	Angle (°)
N1—C7a	1.383 (2)	C7a—N1—C5	109.91 (12)
N1—C5	1.465 (2)	C7a—N1—C2	108.51 (12)
C2—N3	1.321 (2)	C5—N1—C2	141.57 (13)
C2—H2	0.9500	N3—C2—N1	110.98 (13)
N3—C7a	1.353 (2)	C2—N3—C7a	107.41 (13)
C5—C6	1.543 (2)	N1—C5—C6	103.71 (12)
C6—C7	1.528 (2)	C7—C6—C5	105.74 (12)
C7—C7a	1.492 (2)	C6—C7—C7a	104.97 (12)

Data sourced from Morales-Collazo et al. (2020)[2]

Supramolecular Assembly

The crystal cohesion of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is achieved through C—H···N hydrogen bonds.[2][3] These intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. The fused ring system also provides steric protection to the α -carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which contributes to the compound's stability.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural determination of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Synthesis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a multi-step process.[2]

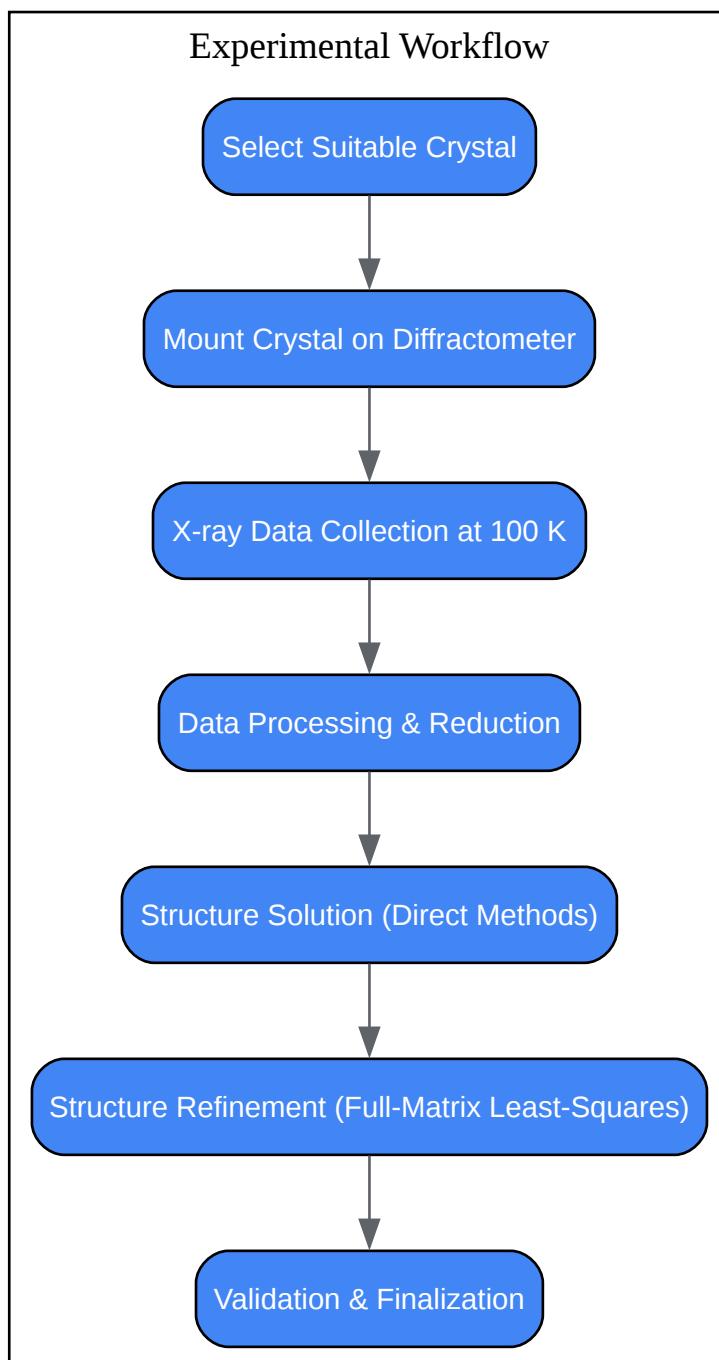
Step 1: Imidate Formation

- A solution of the starting imidate is prepared.

- After 24 hours of reaction, a white precipitate is formed.
- The precipitate is washed with ether and dried under vacuum to yield the imidate.

Step 2: Amidine Formation and Cyclization

- To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), add aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).
- Heat the mixture to 333 K for 2 hours to afford the amidine intermediate.
- Dry the amidine intermediate under vacuum.
- Stir the amidine in formic acid at 353 K for 20 hours.
- Add solid sodium bicarbonate to the solution to raise the pH to 10.
- Extract the solution with dichloromethane (3 x 100 ml) and dry over anhydrous Na_2SO_4 .
- Filter and evaporate the solvent under reduced pressure.
- Purify the resulting solid by sublimation to afford a crystalline solid (12.7 g, 60% yield in two steps).


Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow sublimation.[\[2\]](#)[\[6\]](#)

- Place the purified solid in a sublimation apparatus.
- Heat the apparatus to 313 K under a pressure of 1.5 mbar.
- Large, colorless prismatic crystals will grow over time.
- A smaller crystal can be cut from a larger one for data collection.

X-ray Data Collection and Structure Refinement

The following diagram outlines the workflow for X-ray data collection and structure refinement.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole | C6H8N2 | CID 10441661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592106#crystal-structure-of-6-7-dihydro-5h-pyrrolo-1-2-a-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

